molecular formula C10H10N2O2 B13072800 2-(5-Cyanopyridin-3-yl)butanoic acid

2-(5-Cyanopyridin-3-yl)butanoic acid

Cat. No.: B13072800
M. Wt: 190.20 g/mol
InChI Key: RFGZXBKNNCINDE-UHFFFAOYSA-N
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Description

2-(5-Cyanopyridin-3-yl)butanoic acid is an organic compound with the molecular formula C10H10N2O2 It features a pyridine ring substituted with a cyano group at the 5-position and a butanoic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyanopyridin-3-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically involves the coupling of a halopyridine with a boronic acid derivative under palladium catalysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogen-metal exchange, borylation, and subsequent coupling reactions .

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyanopyridin-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The pyridine ring can undergo substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like organolithium or Grignard reagents are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(5-Cyanopyridin-3-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Cyanopyridin-3-yl)butanoic acid depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Cyanopyridin-3-yl)butanoic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of both a cyano group and a butanoic acid moiety

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(5-cyanopyridin-3-yl)butanoic acid

InChI

InChI=1S/C10H10N2O2/c1-2-9(10(13)14)8-3-7(4-11)5-12-6-8/h3,5-6,9H,2H2,1H3,(H,13,14)

InChI Key

RFGZXBKNNCINDE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=CC(=C1)C#N)C(=O)O

Origin of Product

United States

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